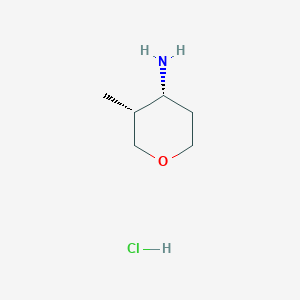
(3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine
Übersicht
Beschreibung
(3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine, also known as 4R-hydroxy-N-methyl-1-pyrrolidinebutanamide, is a chiral amine that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine has been found to exhibit various biochemical and physiological effects. These include anti-inflammatory, anti-oxidant, and cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine is its high enantioselectivity, which makes it a useful tool for investigating the biological effects of chiral compounds. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine. One area of interest is its potential use in the treatment of inflammatory diseases, such as asthma and rheumatoid arthritis. Another area of interest is its potential use in the prevention and treatment of cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine has been investigated for its potential use in the treatment of various diseases. One study found that this compound exhibited anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that (3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine could protect against ischemia/reperfusion injury in the heart.
Eigenschaften
IUPAC Name |
(3R,4R)-3-methyloxan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-8-3-2-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQUEEOHOGWETD-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-rel-3-Methyltetrahydro-2H-pyran-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3394164.png)



![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B3394195.png)
![6-Tert-butyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B3394205.png)